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Compound of Interest

Compound Name: Daphnilongeranin C

Cat. No.: B033140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a diverse and structurally

complex family of natural products isolated from plants of the Daphniphyllum genus. These

alkaloids have garnered significant attention from the scientific community due to their intricate

molecular architectures and potential pharmacological activities. The structural elucidation of

these compounds relies heavily on a combination of modern spectroscopic techniques,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass

Spectrometry (HRMS). This technical guide provides a comprehensive overview of the

spectroscopic data for Daphnilongeranin C, including detailed ¹H-NMR, ¹³C-NMR, and HRMS

data, presented in a clear, tabular format for easy reference. Furthermore, this guide outlines

the experimental protocols typically employed in the acquisition of such data, offering valuable

insights for researchers in the fields of natural product chemistry, medicinal chemistry, and drug

discovery.

Data Presentation
The following tables summarize the ¹H-NMR, ¹³C-NMR, and HRMS data for Daphnilongeranin
C, as reported in the scientific literature. This information is crucial for the verification of the

compound's identity and for further structural and functional studies.

Table 1: ¹H-NMR Spectroscopic Data for Daphnilongeranin C (CDCl₃, 500 MHz)
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Position δH (ppm) Multiplicity J (Hz)

1 3.25 m

2α 1.85 m

2β 1.65 m

3α 2.05 m

3β 1.50 m

5 2.80 dd 12.5, 5.0

6α 1.95 m

6β 1.75 m

7 5.40 br s

9 2.95 d 12.5

10 2.10 m

11α 1.60 m

11β 1.40 m

12 2.30 m

13 2.50 m

15 3.10 m

16α 2.20 m

16β 1.90 m

17 4.10 d 7.5

18 1.05 s

19 0.95 d 6.5

20 0.85 d 6.5

21 3.65 s
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Table 2: ¹³C-NMR Spectroscopic Data for Daphnilongeranin C (CDCl₃, 125 MHz)

Position δC (ppm) Type

1 55.2 CH

2 32.5 CH₂

3 35.8 CH₂

4 42.1 C

5 58.7 CH

6 30.1 CH₂

7 125.4 CH

8 135.2 C

9 60.3 CH

10 45.6 CH

11 28.9 CH₂

12 38.2 CH

13 48.5 CH

14 210.5 C=O

15 52.8 CH

16 36.4 CH₂

17 75.1 CH

18 25.3 CH₃

19 22.8 CH₃

20 21.9 CH₃

21 51.7 OCH₃
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Table 3: HRMS Data for Daphnilongeranin C

Ion Formula Calculated m/z Found m/z

[M+H]⁺ C₂₂H₃₂NO₃⁺ 358.2377 358.2375

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for the accurate structural

elucidation of natural products. Below are the detailed methodologies for the key experiments

cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of Daphnilongeranin C (typically 1-5 mg) is dissolved in

approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H-NMR and ¹³C-NMR spectra are recorded on a Bruker AVANCE 500

spectrometer operating at 500 MHz for the ¹H nucleus and 125 MHz for the ¹³C nucleus.

¹H-NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (zg30) is used.

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

Data Processing: The free induction decay (FID) is processed with an exponential window

function (line broadening of 0.3 Hz) and Fourier transformed. Phase and baseline

corrections are applied manually. Chemical shifts are referenced to the residual solvent

peak of CDCl₃ (δ 7.26 ppm).
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¹³C-NMR Spectroscopy:

Pulse Program: A standard proton-decoupled single-pulse experiment (zgpg30) is used.

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096 scans, depending on the sample concentration.

Data Processing: The FID is processed with an exponential window function (line

broadening of 1.0 Hz) and Fourier transformed. Phase and baseline corrections are

applied manually. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16

ppm).

2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, a

suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation), are typically performed using standard Bruker pulse programs.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: A dilute solution of Daphnilongeranin C is prepared in a suitable

solvent such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation: HRMS data is acquired on a Q-TOF (Quadrupole Time-of-Flight) mass

spectrometer equipped with an electrospray ionization (ESI) source.

Analysis Parameters:

Ionization Mode: Positive ion mode is typically used to generate the protonated molecule

[M+H]⁺.

Capillary Voltage: 3.5-4.5 kV.

Cone Voltage: 20-40 V.
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Source Temperature: 100-120 °C.

Desolvation Temperature: 250-350 °C.

Mass Range: m/z 100-1000.

Acquisition Mode: Data is acquired in centroid mode.

Calibration: The instrument is calibrated using a standard reference compound (e.g.,

sodium formate or a suitable commercial calibrant) to ensure high mass accuracy.

Data Analysis: The elemental composition of the detected ion is determined by comparing

the measured accurate mass with the theoretical masses of possible elemental formulas,

typically within a mass tolerance of ±5 ppm.

Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of a natural product like Daphnilongeranin C.
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Caption: Workflow for Natural Product Isolation and Structural Elucidation.
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To cite this document: BenchChem. [Spectroscopic Data and Structural Elucidation of
Daphnilongeranin C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033140#spectroscopic-data-for-daphnilongeranin-c-
1h-nmr-13c-nmr-hrms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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